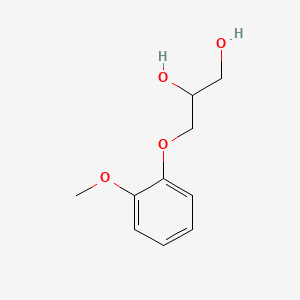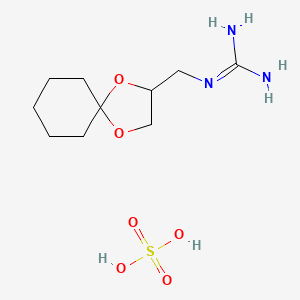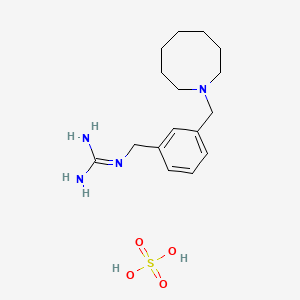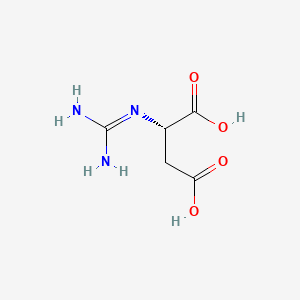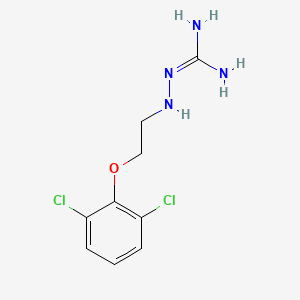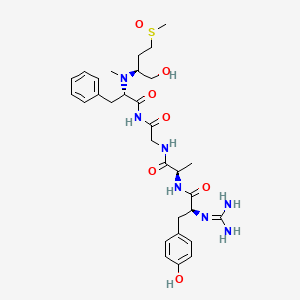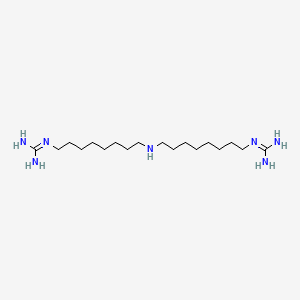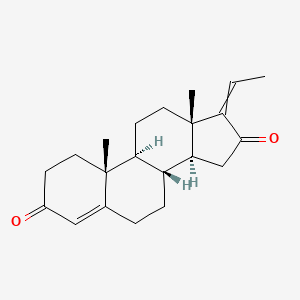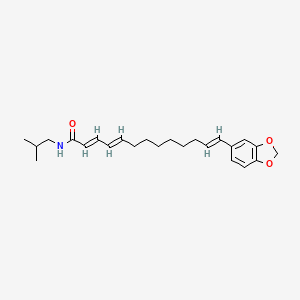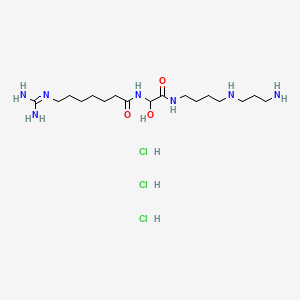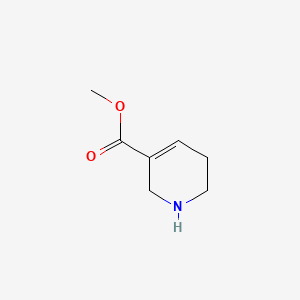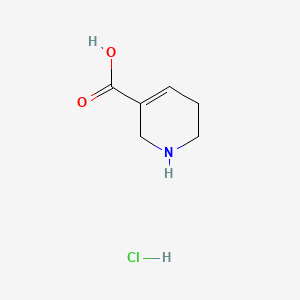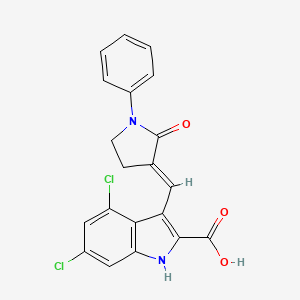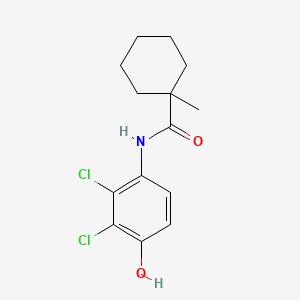
Fenhexamid
Übersicht
Beschreibung
Fenhexamid ist ein Fungizid, das zur chemischen Familie der Hydroxyanilide gehört. Es wird hauptsächlich zur Bekämpfung von Pilzkrankheiten in verschiedenen Kulturen eingesetzt, darunter Weinreben, Erdbeeren und Tomaten. This compound ist besonders wirksam gegen Botrytis cinerea, einen Erreger, der für Grauschimmel verantwortlich ist .
Wissenschaftliche Forschungsanwendungen
Fenhexamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Ergosterolbiosynthese in Pilzen zu untersuchen.
Medizin: Die Erforschung des Wirkmechanismus von this compound liefert Einblicke in die Entwicklung neuer Antimykotika.
Wirkmechanismus
This compound hemmt die Biosynthese von Sterolen, insbesondere Ergosterol, das für die Integrität der Pilzzellmembran unerlässlich ist. Es zielt auf das Enzym Sterol-3-Ketoreduktase (ERG27) ab und blockiert den C4-Demethylierungsschritt in der Ergosterolbiosynthese . Diese Hemmung stört die Pilzzellmembran, was zum Zelltod führt.
Wirkmechanismus
Target of Action
Fenhexamid primarily targets the sterol 3-ketoreductase enzyme, which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its disruption can inhibit the growth and proliferation of fungi .
Mode of Action
This compound acts by inhibiting the ergosterol biosynthesis pathway . Specifically, it prevents the reduction of the keto group to a hydroxyl by the 3-ketoreductase enzyme during the C-4 demethylation stage of ergosterol biosynthesis . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 3-ketoreductase enzyme, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes . This disruption leads to the accumulation of precursor or abnormal sterols, resulting in fungitoxicity due to alterations of the membrane and metabolic functions .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. It achieves this by disrupting the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption inhibits spore germ tube development and hyphal growth of target fungal pathogens .
Action Environment
This compound is a foliar fungicide, meaning it is applied to the leaves of plants . It is absorbed into the outer waxy layer of plant surfaces and is protected from being washed off by rainfall or irrigation .
Biochemische Analyse
Biochemical Properties
Fenhexamid interacts with the sterol 3-ketoreductase, an enzyme involved in the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of cell growth and proliferation .
Cellular Effects
This compound has been shown to stimulate miR-21 expression in human breast cancer cells . This modulation of miR-21 expression can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the C4-demethylation of ergosterol, blocking the sterol 3-ketoreductase . This inhibition disrupts the biosynthesis of ergosterol, leading to the disruption of fungal cell growth .
Temporal Effects in Laboratory Settings
This compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is not persistent in soil or aquatic systems
Dosage Effects in Animal Models
The toxicological data suggest that this compound has low toxicity when administered by the oral, dermal, or inhalation routes
Metabolic Pathways
This compound is rapidly and completely absorbed from the gastrointestinal tract in rats . The main pathway of biotransformation in rats is conjugation of the aromatic hydroxyl group with glucuronic acid . Limited hydroxylation of the 2, 3, and 4 positions of the cyclohexyl ring also occurs, with excretion of these compounds as glucuronide or sulfate conjugates .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body, with the gastrointestinal tract, kidney, and liver having the highest concentrations of the compound
Vorbereitungsmethoden
Die Herstellung von Fenhexamid beinhaltet die Reaktion von 2,3-Dichlor-4-hydroxyanilin mit 1-Methylcyclohexancarbonsäurechlorid. Die Reaktion wird typischerweise in Gegenwart einer Base, wie Triethylamin, in einem organischen Lösungsmittel wie Toluol durchgeführt . Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Fenhexamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, wodurch sich seine chemischen Eigenschaften ändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können am aromatischen Ring von this compound auftreten.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Fenhexamid ist unter den Hydroxyaniliden einzigartig aufgrund seiner spezifischen Hemmung der Sterol-3-Ketoreduktase. Ähnliche Verbindungen umfassen:
Fenpyrazamin: Ein weiterer Hemmstoff der Sterolbiosynthese, der jedoch auf ein anderes Enzym im Stoffwechselweg abzielt.
Prochloraz: Ein Fungizid, das mehrere Schritte im Ergosterolbiosyntheseweg hemmt.
Tebuconazol: Ein Triazol-Fungizid, das ebenfalls die Ergosterolbiosynthese, jedoch an verschiedenen enzymatischen Schritten, angreift.
Die Spezifität von this compound für Sterol-3-Ketoreduktase macht es besonders wirksam gegen bestimmte Pilzpathogene und unterscheidet es von anderen Fungiziden.
Eigenschaften
IUPAC Name |
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGAVXLJYLFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032549 | |
| Record name | Fenhexamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Beige powder; [MSDSonline] | |
| Record name | Fenhexamid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
320 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 150 °C (> 302 °F) | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 at 20 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-9 mm Hg at 20 °C /Extrapolated/ | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine. | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Solid | |
CAS No. |
126833-17-8 | |
| Record name | Fenhexamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenhexamid [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126833178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenhexamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENHEXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Fenhexamid?
A1: this compound specifically targets the 3-ketoreductase enzyme (Erg27) involved in the C4-demethylation step of ergosterol biosynthesis in fungi. [, , , , , , ]
Q2: How does this compound's interaction with Erg27 affect fungi?
A2: By inhibiting Erg27, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately inhibits fungal growth. [, , , ]
Q3: Are there differences in this compound sensitivity among Botrytis species?
A3: Yes, significant differences exist. While Botrytis cinerea is generally sensitive to this compound, a closely related species, Botrytis pseudocinerea, exhibits natural resistance. [, , , , ]
Q4: What are the known mechanisms of this compound resistance in Botrytis cinerea?
A4: The primary mechanism involves mutations in the erg27 gene, leading to amino acid substitutions in the Erg27 enzyme. These mutations can reduce this compound's binding affinity, rendering the fungicide less effective. [, , , , , ]
Q5: What is the most common mutation associated with high-level this compound resistance (HydR3+)?
A5: The substitution of phenylalanine at position 412 (F412) with serine (F412S) is the most prevalent mutation observed in highly resistant Botrytis cinerea isolates. Other substitutions at this position, like F412I and F412V, have also been reported. [, , ]
Q6: How does Botrytis pseudocinerea achieve natural resistance to this compound?
A6: Botrytis pseudocinerea utilizes a two-pronged resistance strategy: minor modifications in Erg27 and, more importantly, the detoxification of this compound by a cytochrome P450 monooxygenase enzyme called Cyp684. [, , , ]
Q7: Does the cyp684 gene play a role in Botrytis cinerea's resistance?
A7: While the cyp684 gene is present in both species, its expression is induced in the presence of this compound in Botrytis pseudocinerea, but not in Botrytis cinerea. This suggests that variations in gene regulation, possibly due to polymorphism in the promoter or 3' UTR regions, contribute to the differential resistance. [, ]
Q8: Does this compound resistance come at a cost to Botrytis cinerea?
A8: Yes, studies using isogenic strains have demonstrated that mutations conferring high-level this compound resistance can negatively affect several fitness parameters, including: * Reduced Mycelial Growth: Resistant strains exhibit slower growth rates compared to sensitive strains. [, , ] * Altered Sclerotia Production: The production of sclerotia, crucial for fungal survival during harsh conditions, can be negatively impacted in resistant strains. [, ] * Decreased Sporulation: Resistant isolates may display reduced sporulation rates, potentially impacting their ability to spread. [] * Increased Sensitivity to Freezing: Mutations linked to this compound resistance might compromise the ability of Botrytis cinerea to survive freezing temperatures, particularly relevant for overwintering. [, ]
Q9: Do these fitness costs translate to reduced disease pressure in the field?
A9: While laboratory studies highlight fitness trade-offs, field observations suggest that highly resistant strains can persist and contribute to disease pressure. [] Effective resistance management strategies remain crucial to prolonging this compound's efficacy in controlling gray mold.
Q10: What methods are available to detect and monitor this compound resistance in Botrytis cinerea?
A10: Several methods are employed, including:
- Traditional Culture-Based Assays: These involve measuring the growth inhibition of fungal isolates on media amended with different this compound concentrations. [, , , , ]
- Molecular Techniques: Polymerase Chain Reaction (PCR)-based methods can detect specific mutations in the erg27 gene associated with resistance. [, , ]
- Quantitative PCR (qPCR): This technique allows for the quantification of specific erg27 alleles, providing insights into the frequency of resistant strains within a population. [, ]
Q11: In what crops is this compound commonly used for gray mold control?
A11: this compound is widely used in vineyards to manage gray mold in grapes. It's also employed in strawberry production and plays a role in protecting various ornamental crops. [, , , , , , ]
Q12: How can the development of this compound resistance be mitigated?
A12: Implementing integrated pest management (IPM) strategies is crucial to delay resistance development. Key approaches include:
- Limited Applications: Adhering to recommended application frequencies and avoiding excessive use. [, , ]
- Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action to reduce selection pressure. [, , ]
- Monitoring Resistance: Regularly assessing the sensitivity of Botrytis cinerea populations to guide fungicide choices and track resistance evolution. [, , ]
Q13: What are some areas where further research on this compound is needed?
A13:
- Understanding Alternative Resistance Mechanisms: While target-site mutations and Cyp684-mediated detoxification are established resistance mechanisms, exploring other potential contributors, such as efflux pumps, could be valuable. []
- Assessing this compound's Environmental Fate: Research on its degradation pathways, persistence in different environments, and potential effects on non-target organisms is necessary to ensure its sustainable use. [, ]
- This compound does not appear to be degraded by Saccharomyces cerevisiae during alcoholic fermentation but is adsorbed by the yeast cells, potentially influencing its final concentration in wine. []
- Washing fruits and vegetables with water or detergent solutions can significantly reduce this compound residues. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


